N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide
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Overview
Description
N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide: is a complex organic compound that features a unique structure combining a triazine ring, a sulfanyl group, and an acetamidophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Coupling with Acetamidophenyl Moiety: The final step involves coupling the triazine-sulfanyl intermediate with the acetamidophenyl moiety using a suitable coupling reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the acetamidophenyl moiety, resulting in various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazine derivatives and acetamidophenyl derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance their mechanical or thermal properties.
Coatings and Adhesives: It can be used in the formulation of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
- **N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
- **N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
Comparison:
Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the triazine ring.
Unique Properties: N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide exhibits unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C22H23N5O3S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C22H23N5O3S/c1-12-9-10-17(13(2)11-12)24-20(29)14(3)31-22-25-21(30)19(26-27-22)16-7-5-6-8-18(16)23-15(4)28/h5-11,14H,1-4H3,(H,23,28)(H,24,29)(H,25,27,30) |
InChI Key |
FTUVRCRAURVDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C)C |
Origin of Product |
United States |
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